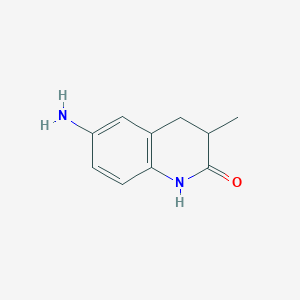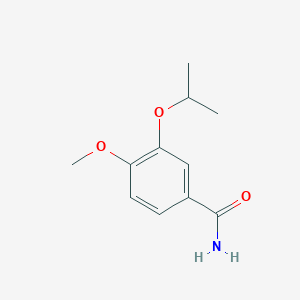
Methyl 2-(2-cyclohexylethylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-cyclohexylethylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a methyl ester and a cyclohexylethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-cyclohexylethylamino)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst. One common method includes the reaction of 2-(2-cyclohexylethylamino)benzoic acid with methanol under acidic conditions to form the desired ester . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-cyclohexylethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new esters or amides .
Applications De Recherche Scientifique
Methyl 2-(2-cyclohexylethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 2-(2-cyclohexylethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial growth by interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the cyclohexylethylamino group.
Ethyl benzoate: Another ester with an ethyl group instead of a methyl group.
Methyl 2-(benzylamino)benzoate: Similar in structure but with a benzylamino group instead of a cyclohexylethylamino group
Uniqueness
Methyl 2-(2-cyclohexylethylamino)benzoate is unique due to the presence of the cyclohexylethylamino group, which imparts distinct chemical and physical properties. This structural feature may enhance its biological activity and make it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
methyl 2-(2-cyclohexylethylamino)benzoate |
InChI |
InChI=1S/C16H23NO2/c1-19-16(18)14-9-5-6-10-15(14)17-12-11-13-7-3-2-4-8-13/h5-6,9-10,13,17H,2-4,7-8,11-12H2,1H3 |
Clé InChI |
BGCOSIMSPRHJHI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NCCC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)


![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)
![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)



![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)

![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)

